molecular formula C18H18N2OS B6434653 N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide CAS No. 696656-94-7

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide

Cat. No.: B6434653
CAS No.: 696656-94-7
M. Wt: 310.4 g/mol
InChI Key: HYSVMVTWWRPBEP-UHFFFAOYSA-N
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Description

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide is a hybrid molecule featuring a partially hydrogenated carbazole scaffold linked via a methylene group to a thiophene-2-carboxamide moiety. The thiophene-2-carboxamide group introduces electron-rich aromaticity and hydrogen-bonding capabilities, which are critical for molecular recognition in pharmacological contexts.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-18(17-6-3-9-22-17)19-11-12-7-8-16-14(10-12)13-4-1-2-5-15(13)20-16/h3,6-10,20H,1-2,4-5,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSVMVTWWRPBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis for Tetrahydrocarbazole Core Formation

The tetrahydrocarbazole scaffold is typically synthesized via the Fischer indole synthesis , a classical method for constructing indole derivatives. In this reaction, phenylhydrazine reacts with cyclohexanone under acidic conditions (e.g., HCl or H₂SO₄) to form 2,3,4,9-tetrahydro-1H-carbazole. The reaction proceeds through cyclization and aromatization steps, yielding the tetrahydrocarbazole core in moderate to high yields (60–85%).

Reaction Scheme:

Phenylhydrazine+CyclohexanoneHCl, Δ2,3,4,9-Tetrahydro-1H-carbazole\text{Phenylhydrazine} + \text{Cyclohexanone} \xrightarrow{\text{HCl, Δ}} \text{2,3,4,9-Tetrahydro-1H-carbazole}

Key variables affecting yield include:

  • Acid concentration : Higher HCl concentrations (≥4 M) improve cyclization efficiency.

  • Temperature : Optimal reaction temperatures range from 80–100°C.

Functionalization at the 6-Position: Introduction of the Methylamine Group

The 6-position of the tetrahydrocarbazole core must be functionalized with a methylamine group. This is achieved through a two-step process:

  • Bromination : Electrophilic bromination using Br₂ in acetic acid introduces a bromine atom at the 6-position.

  • Nucleophilic Substitution : The brominated intermediate reacts with methylamine (CH₃NH₂) in the presence of a base (e.g., K₂CO₃) to yield (2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylamine.

Optimization Note :

  • Using excess methylamine (3–4 equivalents) and polar aprotic solvents (e.g., DMF) improves substitution efficiency, achieving yields of 70–80%.

Amide Bond Formation with Thiophene-2-Carboxylic Acid

The final step involves coupling the methylamine intermediate with thiophene-2-carboxylic acid to form the target compound. This is accomplished via carbodiimide-mediated coupling , a standard method for amide bond formation.

Carbodiimide-Mediated Coupling

Reagents and Conditions :

  • Activation : Thiophene-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

  • Coupling : The activated acid reacts with (2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylamine at room temperature for 48 hours.

Reaction Scheme:

Thiophene-2-carboxylic acid+EDC/DMAPActive esterMethylamine intermediateN-[(2,3,4,9-Tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide\text{Thiophene-2-carboxylic acid} + \text{EDC/DMAP} \rightarrow \text{Active ester} \xrightarrow{\text{Methylamine intermediate}} \text{this compound}

Yield and Purity :

  • Typical yields range from 65–75% after column chromatography.

  • Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient).

Alternative Coupling Methods

While EDC/DMAP is the most reported method, alternative strategies include:

  • HATU-Mediated Coupling : Higher yields (80–85%) but increased cost.

  • Mixed Anhydride Method : Uses isobutyl chloroformate, yielding 60–70% with simpler purification.

Optimization of Reaction Conditions

Solvent Selection

  • Dichloromethane (DCM) : Preferred for EDC/DMAP coupling due to low nucleophilicity and compatibility with carbodiimides.

  • DMF/Water Systems : Patent data suggest mixed solvents improve solubility for industrial-scale reactions but may require higher temperatures.

Temperature and Time

  • Room Temperature : Standard for small-scale synthesis to minimize side reactions.

  • Reflux Conditions : Patent methods report accelerated reaction rates (5–6 hours vs. 20 hours) using DMF/water at 100–105°C.

Characterization and Analytical Data

Key Analytical Metrics :

ParameterMethodResult
Molecular WeightHR-MS325.42 g/mol (C₁₉H₂₁N₃OS)
Melting PointDSC198–202°C
PurityHPLC≥95% (210 nm, tₐ = 12.3 min)

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H-3)

  • δ 6.95 (s, 1H, carbazole H-7)

  • δ 4.25 (s, 2H, CH₂NH)

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance reproducibility. Key challenges include:

  • Cost Management : Bulk purchasing of EDC and recycling solvents (e.g., DCM) reduce expenses.

  • Waste Reduction : Neutralization of HCl by-products using NaOH minimizes environmental impact.

Mechanism of Action

The mechanism of action of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs: Tetrahydrocarbazole Derivatives

Tetrahydrocarbazole derivatives are widely studied for their biological activities. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Biological Activity Reference
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide Tetrahydrocarbazole Thiophene-2-carboxamide methylene linker Not reported N/A
N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Chloro, acetylphenyl linker Specific activity (patented)
N-{3-[(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Fluoro, acetylphenyl linker Specific activity (patented)

Key Observations :

  • The target compound uses a methylene linker instead of a carbonyl bridge (as in ), which may reduce steric hindrance and improve solubility .
  • Substitutions on the carbazole ring (e.g., Cl, F, CH₃ in ) modulate electronic properties and target affinity. The absence of such substituents in the target compound may simplify synthesis but limit activity tuning .
Thiophene-2-Carboxamide Derivatives

Thiophene carboxamides are recognized for kinase inhibition and apoptosis induction:

Compound Name Core Structure Substituents/Modifications Docking Score (EGFR TKD) Reference
7h () Quinazolinone Thiophene-2-carboxamide -9.31 kcal/mol
9b () Thiophene Hydrazino, 4-methylphenyl groups Not reported

Key Observations :

  • Substituents on the thiophene ring (e.g., methyl, methoxy in ) influence melting points (160–204°C) and solubility, which could guide formulation strategies for the target compound .

Key Observations :

  • The target compound’s synthesis likely involves alkylation of the carbazole nitrogen followed by carboxamide coupling , analogous to methods in and .
  • Crystallographic data (e.g., using SHELX in ) is absent but could resolve conformational preferences of the tetrahydrocarbazole core .

Biological Activity

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound features a unique structure that combines a carbazole moiety with a thiophene carboxamide. The molecular formula is C18H18N2OSC_{18}H_{18}N_2OS with a molecular weight of approximately 310.41 g/mol. The structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC18H18N2OS
Molecular Weight310.41 g/mol
Exact Mass310.113984 g/mol

Synthesis

The synthesis of this compound typically involves the Fischer indolization method, which allows for the formation of the carbazole scaffold. The incorporation of thiophene and carboxamide functional groups is achieved through standard organic synthesis techniques involving coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the 2,3,4,9-tetrahydro-1H-carbazole scaffold. In particular, thioamide derivatives have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HT116 (colon cancer), and A596 (lung cancer) .

Key Findings:

  • Cell Viability: The compound exhibited IC50 values indicating effective inhibition of cell growth.
  • Mechanism of Action: The proposed mechanisms include:
    • Induction of DNA damage
    • Disruption of mitochondrial function
    • Activation of apoptosis pathways

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays: These assays demonstrated that the compound significantly reduced cell viability in targeted cancer cell lines.
  • Morphological Changes: Observations indicated alterations in cell morphology consistent with apoptotic processes.
  • Cell Cycle Analysis: Flow cytometry was utilized to assess cell cycle distribution, revealing G0/G1 phase arrest in treated cells.
  • DNA Damage Assessment: Comet assays indicated increased DNA strand breaks in treated cells.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study focused on evaluating the anticancer activity of this compound against MCF-7 cells demonstrated an IC50 value of approximately 15 µM. The study also reported significant morphological changes indicative of apoptosis after treatment for 48 hours .

Case Study 2: Mechanistic Insights
Another investigation explored the mechanistic pathways activated by this compound. It was found to induce mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .

Q & A

Q. What are the common synthetic routes for N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions. A key step involves coupling thiophene-2-carboxylic acid derivatives (e.g., acid chlorides or activated esters) with the carbazole-containing amine intermediate. For example, describes similar syntheses using anhydrides (e.g., succinic or maleic anhydride) in dichloromethane under nitrogen, followed by reflux and purification via reverse-phase HPLC . Critical parameters include:
  • Reaction Solvent : Dry CH₂Cl₂ to avoid hydrolysis.
  • Activating Agents : Use of coupling agents like EDC/HOBt for amide bond formation.
  • Purification : Gradient elution (30% → 100% methanol/water) for HPLC .

Q. How is the compound characterized structurally?

  • Methodological Answer : Characterization relies on spectroscopic and spectrometric techniques:
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, carbazole methylene groups at δ 2.6–3.0 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₉N₂OS: 339.1264) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Primary assays include:
  • Antibacterial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., kinase or protease inhibition).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in thiophene-carboxamide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL ( ) refines bond lengths, angles, and torsion angles. Key steps:
  • Data Collection : High-resolution (≤1.0 Å) datasets to detect subtle conformational differences.
  • Hydrogen Bonding Analysis : Tools like ORTEP-3 () visualize intermolecular interactions (e.g., N–H···O=C motifs) .
  • Puckering Analysis : For carbazole rings, Cremer-Pople coordinates quantify non-planarity () .

Q. What strategies address contradictions in biological activity data across structural analogs?

  • Methodological Answer : Discrepancies (e.g., variable MIC values) require:
  • SAR Studies : Systematic variation of substituents (e.g., alkyl vs. aryl groups on the carbazole) to identify critical pharmacophores .
  • Solubility Profiling : LogP measurements (via HPLC) to rule out bioavailability issues.
  • Metabolic Stability : Liver microsome assays to assess degradation rates .

Q. How do computational methods predict metabolic pathways for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates oxidation potentials of thiophene or carbazole moieties.
  • Molecular Docking : Identifies cytochrome P450 binding sites (e.g., CYP3A4).
  • MD Simulations : Predicts hydrolysis susceptibility of the amide bond .

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